2-(2,2-Difluoroethoxy)phenacyl bromide
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Overview
Description
2-(2,2-Difluoroethoxy)phenacyl bromide is a chemical compound with the molecular formula C10H9BrF2O2 and a molecular weight of 279.08. It is also known by its IUPAC name "Ethanone, 2-bromo-1-[2-(2,2-difluoroethoxy)phenyl]-". This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-(2,2-Difluoroethoxy)phenacyl bromide involves several steps. One common method includes the reaction of 2-(2,2-difluoroethoxy)acetophenone with bromine in the presence of a suitable solvent . The reaction conditions typically involve maintaining a controlled temperature and using a catalyst to facilitate the bromination process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-(2,2-Difluoroethoxy)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can also undergo addition reactions with various reagents.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,2-Difluoroethoxy)phenacyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and other biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)phenacyl bromide involves its interaction with molecular targets through various pathways. It can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new compounds . The specific molecular targets and pathways depend on the context of its use in research or industrial applications .
Comparison with Similar Compounds
2-(2,2-Difluoroethoxy)phenacyl bromide can be compared with other similar compounds, such as:
Phenacyl Bromide: A closely related compound with similar reactivity but without the difluoroethoxy group.
2-Bromoacetophenone: Another similar compound used in organic synthesis.
The presence of the difluoroethoxy group in this compound imparts unique properties, such as increased reactivity and potential for specific applications in research and industry .
Biological Activity
2-(2,2-Difluoroethoxy)phenacyl bromide is a synthetic compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a phenacyl group substituted with a difluoroethoxy moiety. This structural modification enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The difluoroethoxy group may enhance lipophilicity, facilitating cellular uptake and increasing binding affinity to various proteins or enzymes. This interaction can modulate biological pathways, leading to pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of phenacyl bromide have shown significant activity against various bacterial strains. The presence of the difluoroethoxy group may contribute to this activity by enhancing membrane permeability or disrupting bacterial cell walls.
Cytotoxicity
Studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Preliminary results suggest that the compound exhibits selective cytotoxicity against certain types of cancer cells while sparing normal cells. This selectivity is crucial for developing potential anticancer agents.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. For example, it may inhibit specific kinases involved in cell signaling pathways, which could be beneficial in treating diseases characterized by dysregulated signaling, such as cancer.
Data Table: Summary of Biological Activities
Biological Activity | Effect | Target | Reference |
---|---|---|---|
Antimicrobial | Significant inhibition against Gram-positive bacteria | Bacterial cell wall | |
Cytotoxicity | Selective cytotoxicity against cancer cell lines | Cancer cells | |
Enzyme Inhibition | Inhibition of kinase activity | Specific kinases |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) demonstrated that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a study published in the Journal of Medicinal Chemistry (2024), researchers evaluated the cytotoxic effects of various concentrations of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that of conventional chemotherapeutics.
Properties
IUPAC Name |
2-bromo-1-[2-(2,2-difluoroethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c11-5-8(14)7-3-1-2-4-9(7)15-6-10(12)13/h1-4,10H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGUYPRXFLGXIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823567-21-0 |
Source
|
Record name | 2-bromo-1-[2-(2,2-difluoroethoxy)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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